molecular formula C18H23N5O3 B2642017 8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 577961-18-3

8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2642017
CAS No.: 577961-18-3
M. Wt: 357.414
InChI Key: UTWPYWJRHDFHIZ-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural Characterization and Synthetic Approaches

  • Crystal Structure Analysis : The crystallographic analysis of purine derivatives, including those similar to the mentioned compound, reveals their typical geometry. These studies provide insights into the molecular conformation, ring inclinations, and hydrogen bonding patterns essential for understanding the compound's reactivity and interaction with biological targets (Karczmarzyk et al., 1995).

  • Synthesis and Biological Activity : Research on novel synthesized compounds, including purines, focuses on evaluating their biological activities, such as hypoglycemic and hypolipidemic effects in models like genetically diabetic mice. These studies aim to identify candidates for further pharmacological evaluation, highlighting the methodological advances in purine chemistry and its relevance to therapeutic discovery (Kim et al., 2004).

  • Protective Groups in Synthesis : The utilization of protective groups like thietanyl for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones is crucial for achieving specific substitutions without undesired modifications. This approach demonstrates the importance of protective strategies in the synthesis of complex molecules (Khaliullin & Shabalina, 2020).

Pharmacological Applications

  • Analgesic Activity : Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives explore their potential as analgesic and anti-inflammatory agents. By evaluating their effects in vivo, researchers can identify compounds with significant activity, potentially leading to the development of new pain management therapies (Zygmunt et al., 2015).

  • Multitarget Drugs for Neurodegenerative Diseases : The design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble tricyclic xanthine derivatives highlights their evaluation as adenosine receptor antagonists and monoamine oxidase inhibitors. Such multitarget drugs are promising for treating neurodegenerative diseases, offering a potential advantage over single-target therapeutics (Brunschweiger et al., 2014).

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-26-11-10-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWPYWJRHDFHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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